molecular formula C7H7BrS2 B12848945 2-Bromo-5-(methylthio)benzenethiol

2-Bromo-5-(methylthio)benzenethiol

Cat. No.: B12848945
M. Wt: 235.2 g/mol
InChI Key: HVRVHDGYYZDEQW-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)benzenethiol is an organic compound with the molecular formula C7H7BrS2 It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methylthio)benzenethiol typically involves the bromination of 5-(methylthio)benzenethiol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methylthio)benzenethiol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of new thiol or amine derivatives.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of debrominated or modified thiol compounds.

Scientific Research Applications

2-Bromo-5-(methylthio)benzenethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive thiol group.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)benzenethiol involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the thiol group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzenethiol: Similar structure but lacks the methylthio group.

    2-Chloro-5-(methylthio)benzenethiol: Similar structure but with a chlorine atom instead of bromine.

    5-(Methylthio)benzenethiol: Lacks the bromine atom.

Uniqueness

2-Bromo-5-(methylthio)benzenethiol is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring.

Properties

Molecular Formula

C7H7BrS2

Molecular Weight

235.2 g/mol

IUPAC Name

2-bromo-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C7H7BrS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3

InChI Key

HVRVHDGYYZDEQW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Br)S

Origin of Product

United States

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